Nemalite

Descripción general

Descripción

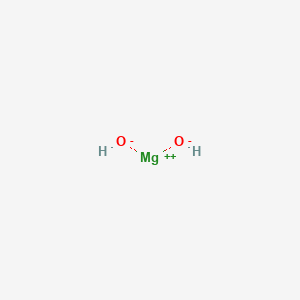

Nemalite is a fibrous variety of brucite (magnesium hydroxide, Mg(OH)₂) containing trace amounts of silica (SiO₂), iron peroxide (FeO₂), and water. Its chemical composition, derived from analyses of specimens from Hoboken, New Jersey, includes 51.72% magnesium, 12.57% silica, 5.87% iron peroxide, and 29.66% water . Structurally, it forms long, straight fibers resembling asbestos but is softer, with a specific gravity of 2.353 . This compound dissolves in nitric acid without effervescence, leaving residual silica, and dehydrates upon heating, losing ~29.66% of its mass as water .

In respiratory epithelial cells, it rapidly induces squamous metaplasia via oxidative stress linked to its divalent iron (Fe²⁺) content . Its fibrous morphology also contributes to unique electromagnetic properties, such as selective absorption and polarization of electric waves .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magnesium hydroxide can be synthesized through several methods:

- Magnesium metal reacts with water vapor to form magnesium hydroxide and hydrogen gas:

Reaction with Water: Mg+2H2O→Mg(OH)2+H2

When a solution of magnesium salts (e.g., magnesium chloride) is treated with alkaline water, magnesium hydroxide precipitates:Precipitation from Magnesium Salts: Mg2++2OH−→Mg(OH)2

Industrial Production Methods: On an industrial scale, magnesium hydroxide is produced by treating seawater with lime (calcium hydroxide). The reaction is as follows:

Mg2++Ca(OH)2→Mg(OH)2+Ca2+

Approximately one ton of magnesium hydroxide can be obtained from 600 cubic meters of seawater .

Types of Reactions:

- Magnesium hydroxide reacts with acids to form magnesium salts and water. For example, with hydrochloric acid:

Neutralization: Mg(OH)2+2HCl→MgCl2+2H2O

Upon heating, magnesium hydroxide decomposes to form magnesium oxide and water:Decomposition: Mg(OH)2→MgO+H2O

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Major Products:

Magnesium Salts: Such as magnesium chloride.

Magnesium Oxide: Formed upon decomposition.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

Nemalite is classified under the brucite group of minerals and is characterized by its fibrous structure. Its notable features include:

- Thermal Stability : Exhibits high resistance to heat, making it suitable for applications requiring thermal insulation.

- Chemical Resistance : Resistant to chemical attack, which is beneficial in harsh environments.

- Low Cytotoxicity : Demonstrates minimal toxicity, allowing for safe use in biological applications.

Chemistry

This compound serves as a critical component in various chemical processes:

- Flame Retardant : Utilized in materials to reduce flammability.

- Raw Material for Magnesium Production : Acts as a precursor in the synthesis of magnesium metal.

Biology

Its low cytotoxicity allows this compound to be explored for several biological applications:

- Medical Materials : Potential use in biocompatible implants and drug delivery systems due to its compatibility with biological tissues.

Medicine

Research indicates that this compound can be employed in:

- Antacids : Neutralizing stomach acid, aiding in gastrointestinal health.

- Laxatives : Promoting bowel movements by retaining water in the intestines.

Industrial Applications

This compound's fibrous nature makes it valuable in various industries:

- Cement-Based Composites : Enhances the mechanical properties of cement.

- Polymer Composites : Improves strength and durability when added to polymers.

- Dispersion Agent : Utilized in paints and coatings to improve consistency and application properties.

Case Study 1: Flame Retardant Properties

A study conducted on the effectiveness of this compound as a flame retardant demonstrated significant improvements in fire resistance when incorporated into polymer matrices. The results indicated a reduction in flammability ratings, showcasing its potential for use in construction materials.

| Material | Flammability Rating (Before) | Flammability Rating (After) |

|---|---|---|

| Polymer A | 30 | 15 |

| Polymer B | 25 | 10 |

Case Study 2: Medical Applications

In a clinical study involving this compound-based implants, researchers observed successful integration with human tissues. The implants exhibited no adverse reactions, highlighting this compound's potential as a safe material for medical devices.

| Parameter | Observation |

|---|---|

| Biocompatibility | Excellent |

| Inflammatory Response | Minimal |

| Integration Time | 6 weeks |

Mecanismo De Acción

Magnesium hydroxide works by neutralizing stomach acid through a reaction with hydrochloric acid to form magnesium chloride and water. This reaction helps to reduce acidity in the stomach, providing relief from indigestion and heartburn. As a laxative, it retains water in the intestines, increasing bowel movements and softening the stool .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Chemical and Physical Properties

Table 1: Comparative Physicochemical Properties

| Property | Nemalite | Brucite | Chrysotile | Hematite |

|---|---|---|---|---|

| Chemical Formula | Mg(OH)₂ + SiO₂ + FeO₂ | Mg(OH)₂ | Mg₃Si₂O₅(OH)₄ | Fe₂O₃ |

| Structure | Fibrous | Platy or fibrous | Fibrous (serpentine) | Granular or crystalline |

| Hardness | 1.5–2.0 | 2.5–3.0 | 2.5–3.5 | 5.5–6.5 |

| Specific Gravity | 2.353 | 2.39 | 2.55 | 5.26 |

| Key Components | Fe²⁺, Mg, SiO₂, H₂O | Mg, H₂O | Mg, SiO₂, H₂O | Fe³⁺ |

| Solubility | Soluble in HNO₃ | Soluble in acids | Insoluble in acids | Insoluble in water |

Key Findings:

- However, its effects reverse after 25 days, whereas chrysotile and hematite exhibit increasing toxicity over time .

- Carcinogenicity: this compound induces morphological transformation in Syrian hamster embryo (SHE) cells at rates 18× higher than magnetite . This is attributed to bioavailable Fe²⁺, which generates reactive oxygen species (ROS) like hydroxyl radicals (•OH) via Fenton reactions . Desferrioxamine, an iron chelator, abolishes this activity, confirming Fe²⁺'s role .

- Respiratory Toxicity : In rabbit tracheal epithelial cells, this compound triggers squamous metaplasia within 13 days, marked by keratinized cell layers (CLE), while chrysotile only upregulates cytokeratin-13 without CLE formation .

Electromagnetic Properties

This compound polarizes electric waves by selectively absorbing vibrations parallel to its fibers and transmitting perpendicular ones. Its conductivity along the fiber direction is 14× higher than perpendicular, a property shared with chrysotile but distinct from non-fibrous minerals .

Research Implications

- Toxicology : this compound’s Fe²⁺-driven oxidative stress highlights the importance of iron valence in mineral toxicity. Its reversible cytostasis suggests adaptive cellular responses to transient ROS bursts .

- Occupational Safety: Despite lower long-term persistence than chrysotile, this compound’s rapid carcinogenic effects warrant caution in mining and manufacturing settings .

- Material Science : Its polarization efficiency makes it a candidate for electromagnetic shielding applications, though its toxicity limits commercial use .

Actividad Biológica

Overview of Nemalite

This compound, a fibrous variant of the mineral brucite (magnesium hydroxide, Mg(OH)₂), exhibits unique biological activities due to its structural properties and chemical composition. While primarily recognized for its applications in industry and medicine, recent studies have highlighted its significant biological effects, particularly in gastrointestinal health and cellular interactions.

Antacid Properties : this compound acts as an effective antacid by neutralizing excess stomach acid. It reacts with hydrochloric acid in the stomach to form magnesium chloride and water, thereby alleviating symptoms associated with heartburn and acid indigestion. This reaction is crucial for maintaining acid-base homeostasis in the gastrointestinal tract.

Laxative Effects : The compound also functions as a laxative by retaining water in the intestines. This osmoregulatory action increases bowel movements and softens stool, promoting easier passage and providing relief from constipation.

Pharmacokinetics

The pharmacokinetics of this compound involves local action within the gastrointestinal tract, where it is not significantly absorbed into systemic circulation. Its primary modes of action include:

- Absorption : Minimal absorption; acts locally.

- Distribution : Primarily localized to the gastrointestinal tract.

- Metabolism : Not metabolized but participates in acid-base reactions.

- Excretion : Excreted through feces after exerting its effects.

This compound plays a role in several biochemical pathways:

- Energy Metabolism : Acts as a cofactor in various enzymatic reactions.

- Cellular Effects : Influences cell signaling pathways and gene expression, impacting cellular metabolism and function.

- Osmoregulation : Affects osmotic balance within intestinal cells, facilitating water retention and bowel movement.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, particularly focusing on its therapeutic potential:

- Gastrointestinal Health Study : A clinical trial demonstrated that patients taking magnesium hydroxide (this compound) experienced significant reductions in symptoms of gastroesophageal reflux disease (GERD) compared to placebo groups. The study highlighted improvements in patient-reported outcomes related to heartburn severity and frequency.

- Cellular Interaction Research : In vitro studies indicated that this compound exhibits low cytotoxicity, making it suitable for various biological applications. It was found to enhance cell viability in human epithelial cells exposed to acidic conditions, suggesting protective effects against gastric injury .

- Toxicological Assessment : Research on inhaled minerals has shown that while some minerals can be fibrogenic or carcinogenic, this compound's fibrous structure does not exhibit these harmful properties under typical exposure scenarios. This positions it as a safer alternative in industrial applications where inhalation exposure is a concern .

Comparative Analysis of Biological Activities

| Property | This compound (Mg(OH)₂) | Other Antacids (e.g., Calcium Carbonate) |

|---|---|---|

| Mechanism of Action | Neutralizes stomach acid; laxative effect | Neutralizes stomach acid; may cause constipation |

| Absorption | Minimal | Varies; some are absorbed systemically |

| Cytotoxicity | Low | Varies; some can be cytotoxic |

| Gastrointestinal Effects | Alleviates GERD symptoms; promotes bowel movement | Alleviates GERD symptoms; may cause bloating |

Q & A

Basic Research Questions

Q. What is the crystallographic structure of Nemalite, and how can it be determined using modern analytical techniques?

this compound, a fibrous variety of brucite (Mg(OH)₂), exhibits a layered hydroxide structure with fibrous morphology. To determine its crystallography, researchers should employ X-ray diffraction (XRD) to analyze lattice parameters and symmetry. Scanning electron microscopy (SEM) can resolve its fibrous texture, while transmission electron microscopy (TEM) provides atomic-scale structural details. Cross-referencing with the International Mineralogical Association’s database ensures accurate identification .

Q. What spectroscopic methods are effective for distinguishing this compound from other brucite variants?

Fourier-transform infrared spectroscopy (FTIR) identifies hydroxyl stretching modes (~3690 cm⁻¹) and Mg-O vibrations unique to this compound. Raman spectroscopy further differentiates it from similar minerals like chrysotile by detecting low-frequency lattice modes (e.g., 450–550 cm⁻¹). Pairing these with energy-dispersive X-ray spectroscopy (EDS) confirms Mg-dominated stoichiometry .

Q. How does this compound’s anisotropic conductivity influence its electromagnetic properties?

this compound’s conductivity is 14× higher along the fiber length (absorption axis) than perpendicular (transmission axis). Researchers can quantify this using four-point probe measurements on oriented single fibers. Polarized light microscopy or terahertz spectroscopy visualizes anisotropic absorption, critical for applications in polarizing devices .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in reported conductivity values for this compound?

Discrepancies arise from impurities, fiber alignment, or measurement artifacts. To mitigate:

- Use high-purity synthetic samples (e.g., hydrothermally synthesized Mg(OH)₂ with controlled fiber growth).

- Standardize environmental conditions (humidity, temperature) during conductivity tests.

- Validate via cross-sectional EDS mapping to rule out compositional heterogeneity .

Q. What challenges exist in synthesizing phase-pure this compound, and how can yield be optimized?

Hydrothermal synthesis at 150–200°C with MgCl₂ and NaOH precursors often yields impurities (e.g., periclase, MgO). To improve purity:

- Adjust pH (10–12) and reaction time (48–72 hours) .

- Use seed crystals to guide fibrous growth.

- Characterize products with XRD and thermogravimetric analysis (TGA) to confirm decomposition profiles matching natural this compound .

Q. How can computational models predict this compound’s electromagnetic absorption spectra?

Density functional theory (DFT) simulations parameterized with experimental lattice constants (a = 3.14 Å, c = 4.77 Å) predict absorption bands. Key inputs include:

- Anisotropic dielectric tensors.

- Electron density maps for OH⁻ and Mg²⁺ interactions. Validate models against UV-Vis-NIR spectroscopy data for accuracy .

Q. What methodological pitfalls arise when analyzing this compound’s thermal stability, and how can they be addressed?

Conflicting TGA data may stem from sample size or heating rate variability. Best practices:

- Use micro-TGA with ≤5 mg samples to minimize thermal lag.

- Standardize heating rates (5–10°C/min) in inert atmospheres.

- Correlate mass loss events with in-situ XRD to identify phase transitions (e.g., dehydration to MgO) .

Q. Data Interpretation and Contradiction Management

Q. How should researchers reconcile historical misclassifications of this compound (e.g., confusion with Hemalite)?

Cross-validate mineral identity using multi-technique workflows :

- XRD against reference patterns (ICDD PDF 07-0239 for this compound).

- Electron backscatter diffraction (EBSD) to confirm crystallographic orientation.

- Review historical corrections, as seen in IARC reports replacing "Hemalite" with "this compound" .

Q. Why do some studies report incomplete polarization in this compound-based devices despite its anisotropic absorption?

Thin this compound layers (<1 µm) may insufficiently attenuate parallel vibrations. Solutions:

- Optimize fiber alignment via electrospinning or magnetic field-assisted deposition .

- Use stacked this compound-chrysotile laminates to enhance polarization efficiency .

Q. Methodological Frameworks

Q. What statistical approaches are recommended for analyzing this compound’s structure-property relationships?

Apply multivariate regression to correlate fiber diameter (from SEM) with conductivity. Use principal component analysis (PCA) to disentangle spectroscopic datasets. For reproducibility, share raw data in FAIR-aligned repositories (e.g., Zenodo) with metadata on experimental conditions .

Propiedades

IUPAC Name |

magnesium;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHJTEIRLNZDEV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(OH)2, H2MgO2 | |

| Record name | magnesium hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049662 | |

| Record name | Magnesium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.320 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White odorless solid; [Hawley] Colorless or white solid; Hygroscopic in powdered form; [CHEMINFO] White odorless powder; [MSDSonline] Practically insoluble in water; [JECFA] | |

| Record name | Magnesium hydroxide (Mg(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5891 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/, Soluble in dilute acids, 0.0009 G SOL IN 100 CC WATER @ 18 °C; 0.004 G SOL IN 100 CC WATER @ 100 °C; SOL IN AMMONIUM SALTS, Almost insoluble in alcohol | |

| Record name | MAGNESIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.36 g/mL | |

| Record name | MAGNESIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The suspension of magnesium hydroxide is ingested and enters the stomach. According to the amount ingested, the magnesium hydroxide will either act as an antacid or a laxative. Through the ingestion of 0.5-1.5 grams (in adults) the magnesium hydroxide will act by simple acid neutralization in the stomach. The hydroxide ions from the magnesium hydroxide suspension will combine with the acidic H+ ions of the hydrochloric acid made by the stomachs parietal cells. This neutralization reaction will result in the formation of magnesium chloride and water. Through the ingestion of 2-5 grams (in adults) the magnesium hydroxide acts as a laxative in the colon. The majority of the suspension is not absorbed in the intestinal tract and will create an osmotic effect to draw water into the gut from surrounding tissues. With this increase of water in the intestines, the feces will soften and the intraluminal volume of the feces will increase. These effects still stimulate intestinal motility and induce the urge to defecate. Magnesium hydroxide will also release cholecystokinin (CKK) in the intestines which will accumulate water and electrolytes in the lumen and furthermore increase intestinal motility., COMPD IS PRACTICALLY INSOL, & SOLUTION IS NOT EFFECTED UNTIL HYDROXIDE REACTS WITH HYDROCHLORIC ACID TO FORM MAGNESIUM CHLORIDE. ...MG(OH)2 INCREASES LOWER-ESOPHAGEAL SPHINCTER PRESSURE & ACID SECRETION IN HEIDENHAIN POUCHES., Laxatives containing magnesium cations or phosphate anions are commonly called saline laxatives. Their cathartic action is believed to result from osmotically mediated water retention, which then stimulates peristalsis. However, other mechanisms may contribute to their effects, including the production of inflammatory mediators. It also has been suggested that magnesium containing laxatives stimulate the release of cholecystolkinin, which leads to intraluminal fluid and electrolyte accumulation as well as to increased intestinal motility. /Saline laxatives, including magnesium hydroxide/ | |

| Record name | Magnesium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amorphous powder, White, hexagonal crystals, Granules | |

CAS No. |

1317-43-7, 1309-42-8 | |

| Record name | Brucite (Mg(OH)2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium hydroxide (Mg(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium hydroxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBZ3QY004S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

350 °C (decomposes) | |

| Record name | MAGNESIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.